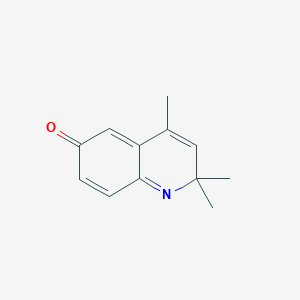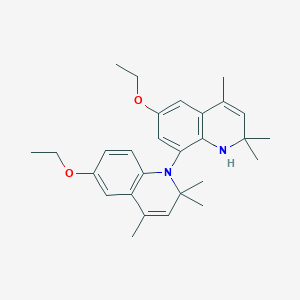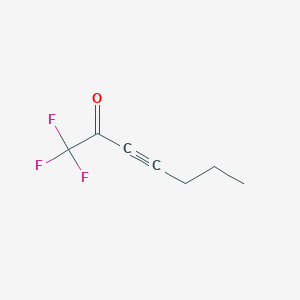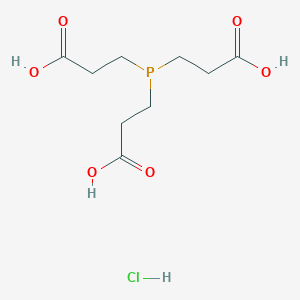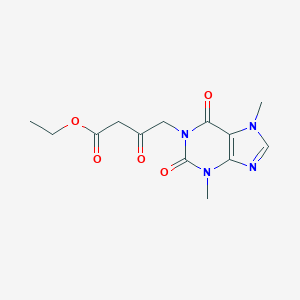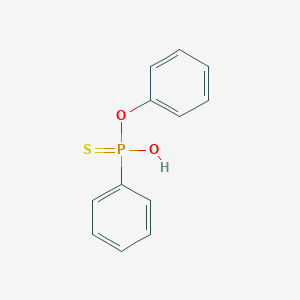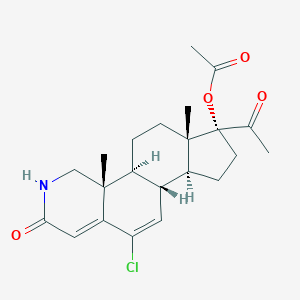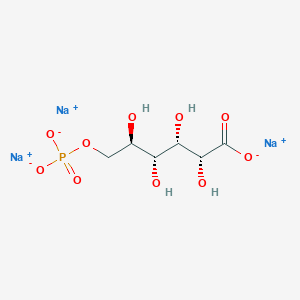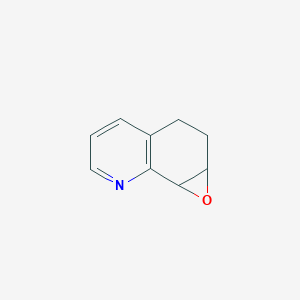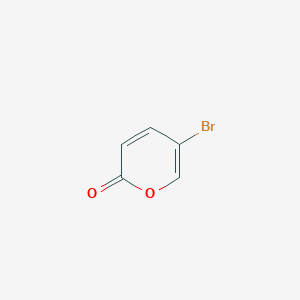![molecular formula C12H16N4O6 B026716 9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-3H-purin-6-one CAS No. 110851-59-7](/img/structure/B26716.png)
9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-3H-purin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-3H-purin-6-one, also known as DHO, is a purine nucleoside analog that has been widely used in scientific research due to its unique properties. DHO has a similar structure to adenosine, a nucleoside that plays a critical role in various physiological processes. DHO has been studied extensively for its potential applications in cancer therapy, antiviral therapy, and other areas of biomedical research.
Mechanism Of Action
The mechanism of action of 9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-3H-purin-6-one involves its conversion into the active metabolite, 9-[2-(phosphonomethoxy)ethyl]-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-3H-purin-6-one (PME9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-3H-purin-6-one). PME9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-3H-purin-6-one is a potent inhibitor of DNA synthesis and works by inhibiting the enzyme ribonucleotide reductase, which is required for the synthesis of deoxyribonucleotides. PME9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-3H-purin-6-one also inhibits the enzyme thymidylate synthase, which is required for the synthesis of thymidine, a critical component of DNA.
Biochemical And Physiological Effects
9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-3H-purin-6-one has been shown to have various biochemical and physiological effects. In cancer cells, 9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-3H-purin-6-one induces apoptosis and inhibits DNA synthesis, leading to cell cycle arrest and cell death. In viral-infected cells, 9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-3H-purin-6-one inhibits viral DNA synthesis and protein synthesis, leading to the inhibition of viral replication. 9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-3H-purin-6-one has also been shown to have anti-inflammatory and immunomodulatory effects, making it a potential candidate for the treatment of autoimmune diseases.
Advantages And Limitations For Lab Experiments
9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-3H-purin-6-one has several advantages and limitations for lab experiments. One of the main advantages of 9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-3H-purin-6-one is its potent activity against cancer cells and viruses, making it a valuable tool for studying the mechanisms of cancer and viral replication. 9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-3H-purin-6-one is also relatively stable and can be easily synthesized in large quantities. However, 9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-3H-purin-6-one has several limitations, including its toxicity in normal cells, making it difficult to use in vivo. 9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-3H-purin-6-one is also relatively expensive and requires specialized equipment and expertise for synthesis and purification.
Future Directions
There are several future directions for the study of 9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-3H-purin-6-one. One potential direction is the development of new analogs of 9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-3H-purin-6-one with improved potency and selectivity against cancer cells and viruses. Another potential direction is the study of the immunomodulatory effects of 9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-3H-purin-6-one and its potential use in the treatment of autoimmune diseases. Additionally, the use of 9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-3H-purin-6-one in combination with other drugs for the treatment of cancer and viral infections should be explored further. Finally, the development of new methods for the synthesis and purification of 9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-3H-purin-6-one could lead to more widespread use of this compound in scientific research.
Conclusion
In conclusion, 9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-3H-purin-6-one is a purine nucleoside analog that has been extensively studied for its potential applications in cancer therapy, antiviral therapy, and other areas of biomedical research. 9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-3H-purin-6-one works by inhibiting DNA synthesis and inducing apoptosis in cancer cells, and by inhibiting viral DNA synthesis and protein synthesis in viral-infected cells. 9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-3H-purin-6-one has several advantages and limitations for lab experiments and several future directions for study. The study of 9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-3H-purin-6-one has the potential to lead to new treatments for cancer, viral infections, and autoimmune diseases.
Synthesis Methods
9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-3H-purin-6-one can be synthesized through a multistep process involving the condensation of 2,6-diaminopurine with diacetyl-protected ribose, followed by deprotection and oxidation steps. The final product is obtained through purification and crystallization steps. The synthesis of 9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-3H-purin-6-one is relatively complex and requires specialized equipment and expertise.
Scientific Research Applications
9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-3H-purin-6-one has been extensively studied for its potential applications in cancer therapy and antiviral therapy. In cancer therapy, 9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-3H-purin-6-one has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and leukemia. 9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-3H-purin-6-one works by inhibiting DNA synthesis and inducing apoptosis in cancer cells. In antiviral therapy, 9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-3H-purin-6-one has been shown to inhibit the replication of various viruses, including HIV, herpes simplex virus, and hepatitis B virus. 9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-3H-purin-6-one works by inhibiting viral DNA synthesis and interfering with viral protein synthesis.
properties
CAS RN |
110851-59-7 |
|---|---|
Product Name |
9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-3H-purin-6-one |
Molecular Formula |
C12H16N4O6 |
Molecular Weight |
312.28 g/mol |
IUPAC Name |
9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-1H-purin-6-one |
InChI |
InChI=1S/C12H16N4O6/c17-2-1-6-14-10-7(11(21)15-6)13-4-16(10)12-9(20)8(19)5(3-18)22-12/h4-5,8-9,12,17-20H,1-3H2,(H,14,15,21) |
InChI Key |
YOIJQWUBBDWNNF-UHFFFAOYSA-N |
Isomeric SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)NC(=NC2=O)CCO |
SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)CCO |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)NC(=NC2=O)CCO |
synonyms |
2-[2-Hydroxyethyl]-9-[beta-d-ribofuranosyl]hypoxanthine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



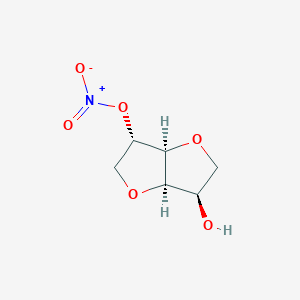

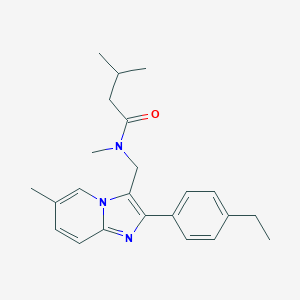
![3-Benzo[1,3]dioxol-5-yl-5-hydroxy-5-(4-methoxy-phenyl)-4-(3,4,5-trimethoxy-benzyl)-5H-furan-2-one](/img/structure/B26640.png)
